Fmoc-D-色氨酸-OSu

描述

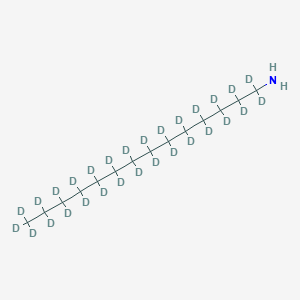

Fmoc-D-trp-OSu is a useful research compound. Its molecular formula is C30H25N3O6 and its molecular weight is 523.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-trp-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-trp-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌肽模拟物的合成

Fmoc-D-色氨酸-OSu: 用于合成短链抗菌肽模拟物。这些化合物模拟了抗菌肽 (AMP) 的结构和功能,抗菌肽是先天免疫反应的一部分,在对抗细菌感染中至关重要。 在固相肽合成 (SPPS) 中使用This compound 可以创建具有增强蛋白水解稳定性和针对细菌的靶向细胞内作用的肽模拟物 .

抗菌剂的开发

该化合物在新型抗菌剂的开发中发挥着重要作用。 通过将This compound 结合到合成肽的结构中,研究人员可以设计具有特定抗菌特性的分子,有可能导致新型药物的产生来对抗耐抗生素细菌 .

固相肽合成 (SPPS)

This compound: 是 SPPS 中的关键试剂,SPPS 是一种广泛用于合成肽的方法。 这项技术对于生产具有非天然修饰或位点特异性标签的肽特别有用,这些标签对于各种生物学研究和治疗剂的开发至关重要 .

肽结构-活性研究

研究人员使用This compound 合成用于结构-活性关系 (SAR) 研究的肽。 这些研究有助于了解肽活性的分子基础,从而能够设计更有效和更具选择性的治疗性肽 .

材料科学应用

在材料科学中,This compound 有助于合成具有自组装特性的肽。 这些肽在创造具有独特机械、化学和生物学特性的新材料方面具有潜在的应用 .

基于肽的药物发现

该化合物在基于肽的药物发现中起着重要作用。 它允许合成可以作为药物本身或作为药物递送系统一部分的肽,靶向体内的特定细胞或组织 .

蛋白水解稳定性增强

This compound: 用于增强肽的蛋白水解稳定性。 这对于治疗应用至关重要,因为它增加了肽对体内酶降解的抵抗力,从而延长了其生物活性 .

细胞内靶向机制

在肽合成中使用This compound 可以导致开发具有特定细胞内靶向机制的肽。 这对于设计需要到达和作用于特定细胞(例如癌细胞或感染细胞)的药物尤其重要 .

生化分析

Biochemical Properties

Fmoc-D-trp-OSu is primarily used as a protecting group in solid-phase peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The compound reacts with the amino groups of amino acids, forming a stable bond that prevents unwanted reactions during peptide elongation. This interaction is essential for the accurate and efficient synthesis of peptides. Additionally, Fmoc-D-trp-OSu can be removed under basic conditions, allowing for the continuation of the synthesis process .

Cellular Effects

The effects of Fmoc-D-trp-OSu on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino groups of amino acids, it ensures the proper assembly of peptides, which are crucial for various cellular functions. Peptides synthesized using Fmoc-D-trp-OSu can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides play a role in signaling pathways by acting as ligands for receptors, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, Fmoc-D-trp-OSu exerts its effects by forming a stable bond with the amino groups of amino acids. This bond formation prevents unwanted side reactions during peptide synthesis. The compound is removed under basic conditions, typically using piperidine, which cleaves the bond and releases the amino group for further reactions. This mechanism ensures the accurate and efficient synthesis of peptides, which are essential for various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-D-trp-OSu are crucial factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that Fmoc-D-trp-OSu maintains its protective properties for extended periods, ensuring the successful synthesis of peptides. Degradation can lead to incomplete peptide synthesis and reduced efficiency .

Dosage Effects in Animal Models

The effects of Fmoc-D-trp-OSu in animal models vary with dosage. At optimal dosages, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, Fmoc-D-trp-OSu can exhibit toxic effects, leading to cellular damage and impaired function. Studies have shown that maintaining appropriate dosages is crucial for achieving desired outcomes in peptide synthesis without causing harm to the organism .

Metabolic Pathways

Fmoc-D-trp-OSu is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as proteases and peptidases, which play a role in the degradation and processing of peptides. The compound’s protective properties ensure that peptides are synthesized accurately and efficiently, contributing to the overall metabolic flux and maintaining proper metabolite levels .

Transport and Distribution

Within cells and tissues, Fmoc-D-trp-OSu is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments. The compound’s distribution is crucial for its role in peptide synthesis, ensuring that it reaches the target sites where peptide assembly occurs .

Subcellular Localization

Fmoc-D-trp-OSu exhibits specific subcellular localization, primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate compartments. This localization is essential for its function in protecting amino groups during peptide synthesis .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105160 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174080-12-7 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174080-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)